(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol
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Overview
Description
®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. This compound is characterized by the presence of a benzyloxy group at the 2’-O position and the absence of a methyl group at the 2-O position, which differentiates it from its parent compound, carvedilol.
Mechanism of Action
Mode of Action
This compound acts as a non-selective β-adrenergic receptor antagonist and an α1-adrenergic receptor antagonist . The S(-) enantiomer accounts for the beta-blocking activity whereas the S(-) and R(+) enantiomers have alpha-blocking activity . By blocking these receptors, it reduces the effects of adrenaline and noradrenaline, hormones that stimulate these receptors, thereby slowing the heart rate and reducing blood pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of carvedilol, its parent compound . Carvedilol has a bioavailability of 25–35%, is 98% protein-bound, and is metabolized in the liver by CYP2D6 and CYP2C9 enzymes . It has an elimination half-life of 7–10 hours and is excreted in the urine (16%) and feces (60%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the precursor are protected using benzyl chloride in the presence of a base such as sodium hydride.
Selective Deprotection: The protected intermediate undergoes selective deprotection to remove the methyl group at the 2-O position.
Final Coupling: The final step involves coupling the deprotected intermediate with a suitable amine to form ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, which has a methyl group at the 2-O position and lacks the benzyloxy group.
Nebivolol: Another beta-blocker with a different chemical structure but similar pharmacological effects.
Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.
Uniqueness
®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. These modifications can influence its binding affinity to adrenergic receptors and its metabolic stability, potentially leading to different therapeutic outcomes.
Properties
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBNXRUKJWSHW-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654264 |
Source
|
Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217688-35-1 |
Source
|
Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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